N-(furan-2-ylmethyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups, including furan, methoxybenzene, sulfonyl, and benzoxazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can help achieve the desired product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the sulfonyl group can produce sulfides .
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide
- (E)-1-(Furan-2-yl)-N-[(4-methoxyphenyl)-methyl]methanimine
- 5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1
Uniqueness
N-[(FURAN-2-YL)METHYL]-4-(4-METHOXYBENZENESULFONYL)-7-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H22N2O6S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)sulfonyl-7-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C22H22N2O6S/c1-15-5-10-19-20(12-15)30-21(22(25)23-13-17-4-3-11-29-17)14-24(19)31(26,27)18-8-6-16(28-2)7-9-18/h3-12,21H,13-14H2,1-2H3,(H,23,25) |
InChI Key |
JBMIBYHCCZGKKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CC(O2)C(=O)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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